

# Commercial Suppliers and Technical Guide for High-Purity 6-Undecanol

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## Compound of Interest

Compound Name: 6-Undecanol

Cat. No.: B1345097

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity **6-Undecanol**, alongside relevant technical data and experimental contexts for its application in research and development.

## Introduction to 6-Undecanol

**6-Undecanol** (CAS No. 23708-56-7) is a secondary fatty alcohol characterized by a hydroxyl group on the sixth carbon of an eleven-carbon chain. Its amphiphilic nature, with a polar hydroxyl head and a nonpolar aliphatic tail, makes it a subject of interest in various chemical and biological applications. In the pharmaceutical and life sciences sectors, high-purity **6-Undecanol** is utilized as a chemical intermediate in the synthesis of more complex molecules, a component in formulation studies for drug delivery, and as an analytical standard.

## Commercial Availability of High-Purity 6-Undecanol

A variety of chemical suppliers offer **6-Undecanol** in different purity grades. For research and drug development purposes, where the presence of impurities can significantly impact experimental outcomes, sourcing high-purity grades is critical. The purity is typically ascertained by gas chromatography (GC).

Table 1: Commercial Suppliers of **6-Undecanol**

Supplier	Product Number (Example)	Purity Specification	Analytical Method	Available Quantities
TCI America	U0040	>98.0%	GC	5g, 25g
Fisher Scientific	U00405G	≥98.0%	GC	5g
Santa Cruz Biotechnology, Inc.	sc-264258	N/A	N/A	25g, 100g
Alfa Chemistry	ACM23708567	95%	N/A	Inquire
ChemicalBook	CB5234907	98%	N/A	Inquire

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA).

## Physicochemical and Analytical Data

A summary of key physicochemical properties and sources for analytical data is provided below. This information is crucial for experimental design and data interpretation.

Table 2: Physicochemical and Spectroscopic Data for **6-Undecanol**

Property	Value	Source
CAS Number	23708-56-7	PubChem[1]
Molecular Formula	C <sub>11</sub> H <sub>24</sub> O	PubChem[1]
Molecular Weight	172.31 g/mol	PubChem[1]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	TCI America
Melting Point	24-26 °C	The Good Scents Company[2]
Boiling Point	227-229 °C	The Good Scents Company[2]
Purity (Typical)	>98.0% (GC)	TCI America[2]
<sup>1</sup> H NMR	Spectrum Available	ChemicalBook
GC-MS Data	Data Available	PubChem[1]

## Experimental Protocols

High-purity **6-Undecanol** can be utilized in various experimental contexts. Below are detailed methodologies for its synthesis (for custom synthesis or isotope labeling) and a representative protocol for its use in creating modified polymeric drug delivery systems.

### Synthesis of 6-Undecanol

This protocol is adapted from a known chemical synthesis route and is useful for researchers who may need to synthesize **6-Undecanol** with specific labels or in-house.[3]

Reaction: Reduction of Undecan-6-one

Materials:

- Undecan-6-one (1 eq.)
- Methanol (MeOH)

- Tetrahydrofuran (THF)
- Sodium borohydride ( $\text{NaBH}_4$ ) (1.5 eq.)
- Saturated ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Ethyl acetate (EtOAc)
- Water
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Thin Layer Chromatography (TLC) supplies (e.g., silica plates, 10% EtOAc in hexane as eluent)

Procedure:

- Dissolve 15 g of undecan-6-one in 25 ml of methanol and 150 ml of THF in a suitable reaction flask.
- Cool the solution to  $0^\circ\text{C}$  using an ice bath.
- Slowly add 4.9 g of sodium borohydride to the cooled solution.
- Remove the ice bath and stir the resulting solution at room temperature for 2 hours.
- Monitor the reaction progress by TLC (10% EtOAc in hexane;  $R_f$ : 0.5).
- Upon completion, quench the reaction by slowly adding 100 ml of saturated  $\text{NH}_4\text{Cl}$  solution.
- Remove the organic solvents under reduced pressure using a rotary evaporator.
- Partition the resulting crude material between 150 ml of EtOAc and 150 ml of water.
- Separate the organic layer, and extract the aqueous layer three times with 100 ml of EtOAc.
- Combine all organic layers and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .

- Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the solid **6-Undecanol**.

## Application in Drug Delivery: Synthesis of a Fatty Alcohol-Modified Polymer

Long-chain fatty alcohols can be used to hydrophobically modify polymers for the creation of micelles or nanoparticles for drug delivery.<sup>[4]</sup> This protocol provides a general workflow for such a modification.

Objective: To conjugate **6-Undecanol** to a hydrophilic polymer (e.g., polyethylene glycol, PEG) to form an amphiphilic copolymer.

Materials:

- High-purity **6-Undecanol**
- Methoxy-PEG with a terminal reactive group (e.g., mPEG-COOH or mPEG-NHS)
- DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent
- DMAP (4-Dimethylaminopyridine) or other catalyst
- Anhydrous dichloromethane (DCM) or other suitable solvent
- Dialysis tubing (appropriate molecular weight cut-off)
- Lyophilizer

Procedure:

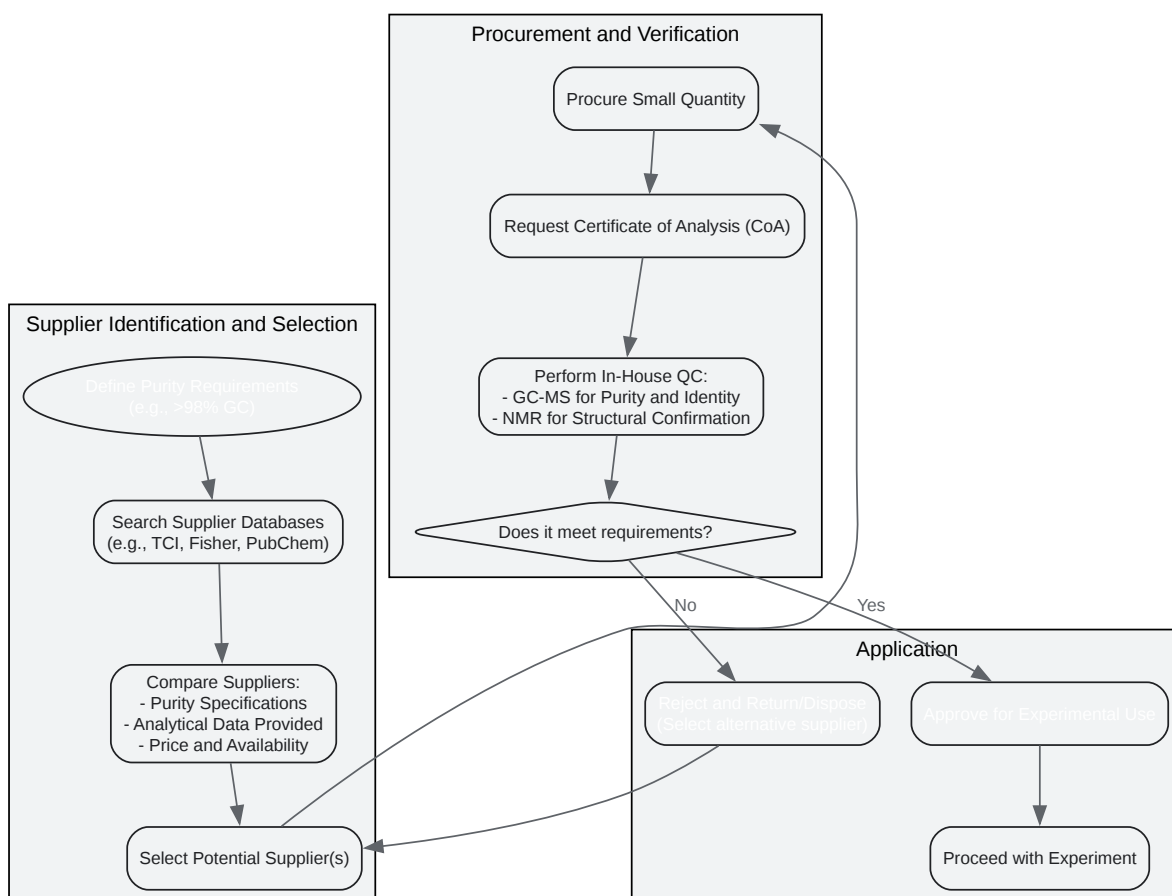
- In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mPEG-COOH and a slight molar excess of **6-Undecanol** in anhydrous DCM.
- Add DMAP (catalytic amount) to the solution.
- In a separate flask, dissolve DCC (slight molar excess relative to mPEG-COOH) in anhydrous DCM.

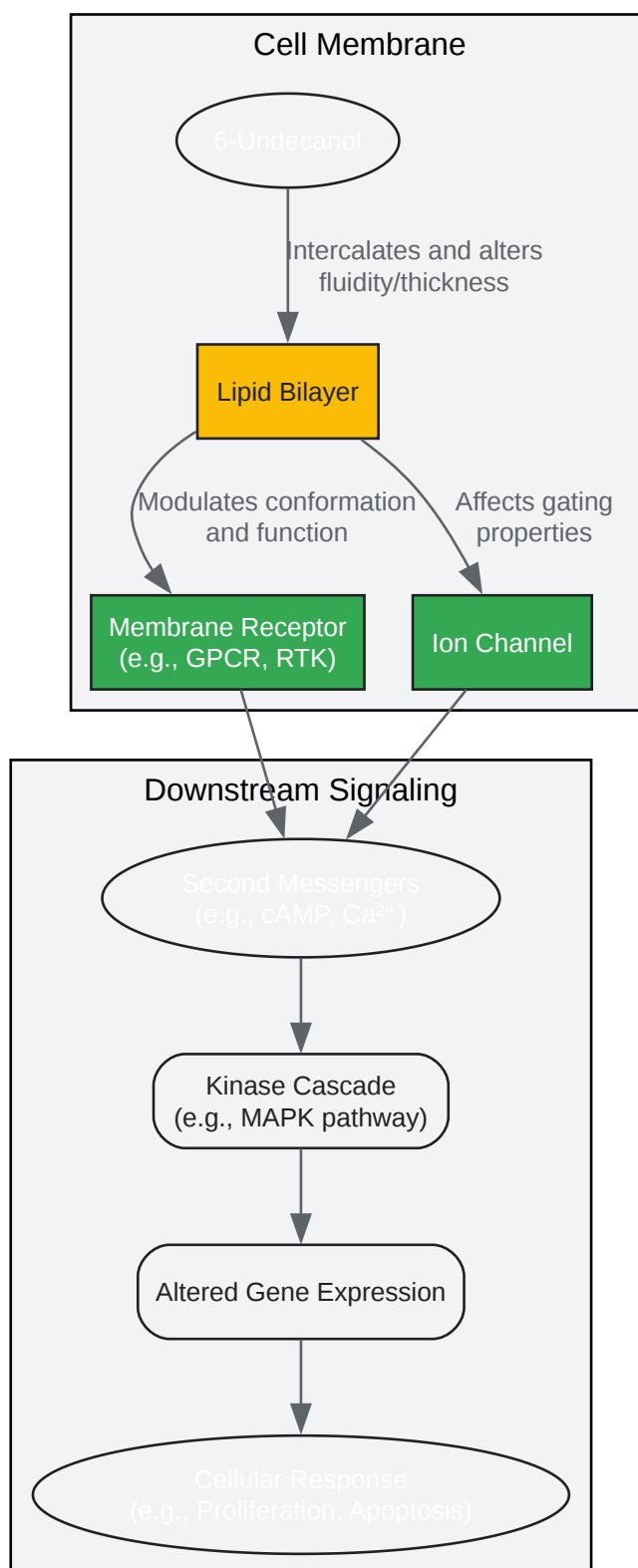
- Slowly add the DCC solution to the mPEG/**6-Undecanol** solution at 0°C.
- Allow the reaction to warm to room temperature and stir for 24-48 hours.
- Monitor the reaction by an appropriate method (e.g., TLC, NMR).
- Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
- Concentrate the filtrate under reduced pressure.
- Redissolve the crude product in a suitable solvent and purify by dialysis against deionized water for 48 hours to remove unreacted starting materials and small molecule impurities.
- Lyophilize the dialyzed solution to obtain the pure mPEG-**6-Undecanol** copolymer.
- Characterize the final product using techniques such as  $^1\text{H}$  NMR, GPC (Gel Permeation Chromatography), and FTIR (Fourier-Transform Infrared Spectroscopy).

## Visualizations

### Logical Workflow for Sourcing and Qualifying High-Purity Reagents

The following diagram illustrates a logical workflow for researchers to select and qualify high-purity **6-Undecanol** for their experiments.





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